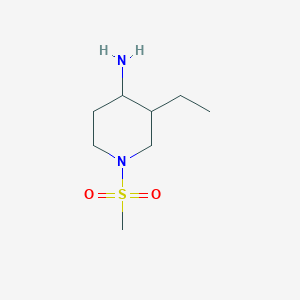

3-Ethyl-1-methanesulfonylpiperidin-4-amine

Description

Propriétés

IUPAC Name |

3-ethyl-1-methylsulfonylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-3-7-6-10(13(2,11)12)5-4-8(7)9/h7-8H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRYFECEGOLZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301254506 | |

| Record name | 4-Piperidinamine, 3-ethyl-1-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394042-88-6 | |

| Record name | 4-Piperidinamine, 3-ethyl-1-(methylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinamine, 3-ethyl-1-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methanesulfonylpiperidin-4-amine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Ethyl Group: The ethyl group is introduced at the third position of the piperidine ring using ethylating agents under controlled conditions.

Methanesulfonylation: The methanesulfonyl group is introduced at the first position using methanesulfonyl chloride in the presence of a base such as triethylamine.

Amination: The amine group is introduced at the fourth position through a nucleophilic substitution reaction using ammonia or an amine source.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing automated systems for precise control of reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

3-Ethyl-1-methanesulfonylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

The compound is primarily investigated for its pharmacological properties, particularly in the context of neurological disorders. Research indicates that derivatives of piperidine compounds can exhibit neuroprotective effects and may serve as potential treatments for conditions such as depression and anxiety disorders. The structural attributes of 3-Ethyl-1-methanesulfonylpiperidin-4-amine suggest it could interact with neurotransmitter systems, potentially acting as a selective serotonin reuptake inhibitor (SSRI) .

Case Study: Neuropharmacological Activity

A study focusing on piperidine derivatives demonstrated that certain compounds showed significant affinity for serotonin receptors. These findings highlight the potential of this compound in developing new antidepressant medications .

Biological Studies

Cellular Interaction Studies

this compound is utilized in biological studies to explore its effects on cellular processes. Its mechanism of action involves interaction with specific enzymes or receptors, leading to modulation of cellular signaling pathways .

Anticancer Activity

The compound has been evaluated for anticancer properties, particularly against various cancer cell lines. Preliminary studies indicate that similar compounds exhibit cytotoxic effects, making this compound a candidate for further investigation in cancer therapeutics.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HeLa (Cervical) | TBD |

| Related derivatives | A549 (Lung) | 25 |

| Related derivatives | MCF7 (Breast) | 30 |

Industrial Applications

Synthesis of Complex Molecules

In industrial settings, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations that are essential in creating pharmaceuticals and agrochemicals .

Mécanisme D'action

The mechanism of action of 3-Ethyl-1-methanesulfonylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key comparisons are outlined below:

3-Ethyl-1-(propane-2-sulfonyl)piperidin-4-amine

This analog () differs by replacing the methanesulfonyl group with a bulkier propane-2-sulfonyl (isopropyl sulfonyl) substituent. Key distinctions include:

- Physicochemical Properties :

- Synthetic Accessibility : The propane-2-sulfonyl variant is cataloged in commercial databases (e.g., Chembase ID: 284498), suggesting established synthesis protocols .

*Data for this compound is unavailable in the provided evidence. Calculated molecular weight assumes a methanesulfonyl substituent.

Sulfonyl-Containing Compounds in Patent Literature

describes complex molecules with methanesulfonyl groups attached to aromatic rings (e.g., [1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]- derivatives). These compounds differ significantly in core structure (pyrazolo-pyrimidine vs. piperidine) and biological targeting. Key contrasts include:

- Structural Complexity : The patent compounds integrate heterocyclic cores (e.g., pyrazolo-pyrimidine) and extended substituents, likely designed for high-affinity kinase inhibition .

- Sulfonyl Positioning : Methanesulfonyl groups in these molecules are attached to phenyl rings rather than piperidine, altering electronic effects and spatial orientation .

Activité Biologique

3-Ethyl-1-methanesulfonylpiperidin-4-amine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the following chemical structure:

- Chemical Formula : C₈H₁₈N₂O₂S

- CAS Number : 71873014

The synthesis of this compound typically involves the reaction of piperidine derivatives with methanesulfonyl chloride in the presence of a base, leading to the formation of sulfonamide functionalities that are crucial for its biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. The compound's mechanism appears to involve disruption of cell membrane integrity, leading to cell lysis and death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antiviral Activity

Additionally, there is emerging evidence that suggests antiviral properties against certain viral infections. For instance, preliminary assays indicate that the compound may inhibit viral replication in cell cultures infected with HIV and other viruses.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. It is believed to modulate enzyme activity and disrupt metabolic pathways critical for pathogen survival. The precise mechanisms are still under investigation, but initial findings suggest it may act as an inhibitor of key enzymes involved in nucleic acid synthesis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial properties of various piperidine derivatives, including this compound. The findings indicated a strong correlation between the presence of the methanesulfonyl group and enhanced antimicrobial activity .

- Antiviral Screening : In another study focusing on antiviral agents, this compound was tested against HIV strains. The results showed a reduction in viral load in treated cell cultures, suggesting potential as a therapeutic agent .

- Toxicity Assessment : Toxicological evaluations indicate that while the compound exhibits potent biological activities, it also presents cytotoxic effects at higher concentrations. The cytotoxicity was assessed using various cell lines, revealing an IC50 value that warrants further investigation into its safety profile .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Ethyl-1-methanesulfonylpiperidin-4-amine, and how are intermediates validated?

- Methodological Answer : The synthesis typically involves alkylation of a piperidin-4-amine precursor with ethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) followed by sulfonation using methanesulfonyl chloride. For example, intermediates like 4-aminopiperidine derivatives are validated via ESI-MS ([m/z 198 [M + H]⁺]) and ¹H NMR to confirm substitution patterns and purity . Critical validation steps include monitoring reaction progress via TLC and isolating intermediates using column chromatography with polar/non-polar solvent systems.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR can resolve characteristic shifts for the ethyl group (~1.2–1.4 ppm for CH₃ and 2.4–2.6 ppm for CH₂) and methanesulfonyl substituent (3.0–3.2 ppm for SO₂CH₃). ESI-MS data (e.g., m/z 207 [M + H]⁺ for the parent ion) corroborate molecular weight . Purity is assessed via HPLC with UV detection at 254 nm, using C18 reverse-phase columns and acetonitrile/water gradients.

Q. What solvent systems and purification methods are optimal for isolating this compound?

- Methodological Answer : Ethanol or dichloromethane is preferred for solubility during sulfonation. Post-reaction, extraction with ethyl acetate and water removes unreacted sulfonyl chloride. Final purification employs silica gel chromatography (hexane:ethyl acetate, 3:1) or recrystallization from hot ethanol. Yield optimization requires strict temperature control (0–5°C during sulfonation) to minimize hydrolysis by-products .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during the sulfonation of the piperidine ring?

- Methodological Answer : By-product formation (e.g., over-sulfonation or N-oxide derivatives) is mitigated using controlled stoichiometry (1.1 eq methanesulfonyl chloride) and inert atmospheres (N₂/Ar). Catalytic DMAP (4-dimethylaminopyridine) accelerates sulfonation at 0°C, reducing side reactions. Reaction monitoring via inline IR spectroscopy tracks sulfonyl chloride consumption (~1350 cm⁻¹ S=O stretch) .

Q. What spectroscopic techniques resolve ambiguities in distinguishing regioisomers of this compound derivatives?

- Methodological Answer : NOESY or ROESY NMR experiments differentiate regioisomers by correlating spatial proximity of the ethyl and sulfonyl groups. For example, cross-peaks between the ethyl CH₃ and piperidine H-3/H-5 protons confirm substitution patterns. Computational DFT modeling (e.g., Gaussian 16) predicts ¹H/¹³C shifts for comparison with experimental data .

Q. How does the sulfonyl group influence the compound’s stability under oxidative conditions?

- Methodological Answer : Stability studies using potassium permanganate or H₂O₂ in acidic/neutral media show that the methanesulfonyl group enhances resistance to oxidation compared to non-sulfonated analogs. UV-Vis spectroscopy tracks degradation (λ_max ~270 nm for sulfone decomposition). Ruthenium(III) catalysts accelerate oxidation pathways, requiring inert storage conditions (-20°C under N₂) for long-term stability .

Q. What strategies are effective in resolving contradictory NMR data for this compound derivatives?

- Methodological Answer : Contradictions arise from dynamic conformational changes or proton exchange. Variable-temperature NMR (VT-NMR) suppresses exchange broadening (e.g., at -40°C in CD₂Cl₂). Deuterated solvents (DMSO-d₆) clarify exchangeable NH protons. For ambiguous couplings, 2D-COSY and HSQC experiments assign overlapping signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.